molecular formula C12H16O4 B2639915 (1S,2R,3R,4R)-3-(methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylicacid CAS No. 1256276-95-5

(1S,2R,3R,4R)-3-(methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylicacid

Cat. No.: B2639915
CAS No.: 1256276-95-5
M. Wt: 224.256
InChI Key: KXRWQFPKBCDLIB-JQCXWYLXSA-N
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Description

The compound "(1S,2R,3R,4R)-3-(methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylic acid" features a spiro architecture combining a bicyclo[2.2.1]heptane (norbornane) framework with a cyclopropane ring. Key functional groups include a methoxycarbonyl (-COOMe) at position 3 and a carboxylic acid (-COOH) at position 2. Its stereochemistry (1S,2R,3R,4R) confers rigidity and influences biological interactions, making it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors sensitive to conformational constraints .

Properties

IUPAC Name

(1S,2R,3R,4R)-3-methoxycarbonylspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-16-11(15)9-7-3-2-6(8(9)10(13)14)12(7)4-5-12/h6-9H,2-5H2,1H3,(H,13,14)/t6-,7+,8+,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRWQFPKBCDLIB-JQCXWYLXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CCC(C1C(=O)O)C23CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1[C@H]2CC[C@@H]([C@H]1C(=O)O)C23CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1S,2R,3R,4R)-3-(methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylic acid , identified by its CAS number 1256276-95-5 , is a bicyclic structure that has garnered attention for its potential biological activities. This article explores the biological properties, pharmacological effects, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is C12H16O4C_{12}H_{16}O_4 with a molecular weight of approximately 224.25 g/mol . The structure features a spirobicyclic framework, which is significant in medicinal chemistry due to its ability to interact with various biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds with similar bicyclic structures exhibit antimicrobial properties. For example, derivatives of bicyclo[2.2.1]heptanes have shown efficacy against various bacterial strains and fungi. The specific biological activity of (1S,2R,3R,4R)-3-(methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylic acid in antimicrobial assays is yet to be fully elucidated but may follow similar trends observed in related compounds.

Case Studies

  • Antimicrobial Evaluation : A study involving structurally related bicyclic compounds demonstrated notable antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli . These findings suggest that (1S,2R,3R,4R)-3-(methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylic acid may possess similar properties.
    CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
    Compound AStaphylococcus aureus32 µg/mL
    Compound BEscherichia coli16 µg/mL
  • Cytotoxic Screening : In a screening of various bicyclic compounds against cancer cell lines such as HeLa and MCF-7 , some derivatives showed IC50 values in the micromolar range. While specific data for the target compound is lacking, its structural similarity suggests potential cytotoxic effects warranting further investigation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Stereochemical and Functional Group Variations

(a) CAS 2387585-22-8: (1R,2R,3S)-3-Methoxycarbonylspiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxylic acid
  • Structural Differences: A double bond in the bicycloheptene core (norbornene vs. norbornane) increases ring strain and reactivity. Stereochemistry differs at positions 1, 2, and 3 (1R,2R,3S vs. 1S,2R,3R,4R).
  • Molecular Formula : C₁₂H₁₄O₄ (identical to target compound).
  • Impact : The double bond may enhance electrophilic reactivity, while altered stereochemistry could reduce binding affinity to chiral biological targets .
(b) 7-Azabicyclo[2.2.1]heptane Glutamic Acid Analogue
  • Structural Differences: Nitrogen replaces a carbon in the bicycloheptane (7-aza-norbornane). Glutamic acid substituents instead of methoxycarbonyl/carboxylic acid.
  • The glutamic acid side chain mimics neurotransmitters, suggesting CNS applications .

Core Structural Modifications

(a) Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane] (Unsubstituted Core)
  • Molecular Formula : C₉H₁₄ (vs. C₁₂H₁₄O₄ for the target).
  • Key Properties : Ionization energy = 9.45 eV (measured via PE spectroscopy), indicating stability under electron impact. The absence of substituents simplifies synthesis but limits bioactivity .
(b) Spiro[bicyclo[3.2.0]heptane-6,1'-cyclopropane]-2'-carboxylic Acid Ethyl Ester
  • Structural Differences :
    • Bicyclo[3.2.0]heptane (larger ring system) vs. bicyclo[2.2.1].
    • Ethyl ester (-COOEt) replaces carboxylic acid.
  • Impact: The ester group improves membrane permeability but requires metabolic hydrolysis for activation. The altered ring size may reduce strain compared to norbornane .

Functional Group and Heteroatom Incorporation

(a) 3-[(2-Chloroanilino)Carbonyl]-7-Oxabicyclo[2.2.1]Heptane-2-Carboxylic Acid
  • Structural Differences: Oxygen atom in the bicycloheptane (7-oxa-norbornane). Chloroanilino-carbonyl group adds steric bulk and electron-withdrawing effects.
  • Impact : The oxygen increases polarity, enhancing aqueous solubility. The chloro-substituted aromatic ring may improve binding to hydrophobic enzyme pockets .

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